molecular formula C10H18 B1254589 (+)-p-Menth-1-ene CAS No. 499-94-5

(+)-p-Menth-1-ene

Cat. No.: B1254589
CAS No.: 499-94-5
M. Wt: 138.25 g/mol
InChI Key: FAMJUFMHYAFYNU-SNVBAGLBSA-N
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Description

Stereochemical Significance and Isomeric Forms of p-Menth-1-ene

The stereochemical significance of p-menth-1-ene lies in the presence of a chiral center and the potential for geometric isomerism around the double bond. The basic p-menth-1-ene structure contains a chiral carbon at the position bearing the isopropyl group. nih.gov This chirality leads to the existence of two enantiomers: (+)-p-menth-1-ene and (-)-p-menth-1-ene. The "(+)" designation for this compound indicates that it rotates plane-polarized light in a clockwise direction. The absolute configuration at the chiral center in this compound has been assigned as (R). nih.gov

Beyond the enantiomeric forms, the position of the double bond within the p-menthane (B155814) skeleton gives rise to several structural isomers of p-menth-1-ene. While p-menth-1-ene specifically refers to the isomer with the double bond between positions 1 and 2 of the cyclohexene (B86901) ring, other p-menthene isomers exist, such as p-menth-2-ene, p-menth-3-ene, p-menth-4-ene, and p-menth-8-ene. Each of these isomers possesses the same molecular formula (C10H18) but differs in the location of the double bond and, in some cases, the position of substituents, leading to variations in their chemical and physical properties. For example, p-menth-8-ene features an exocyclic double bond. thegoodscentscompany.com The stereochemistry of these isomers, particularly those with additional chiral centers or geometric isomerism possibilities, further expands the complexity and research interest within the p-menthane series.

Evolution of Research Perspectives on the p-Menthane Skeleton

The study of the p-menthane skeleton has evolved significantly over time, driven by the natural abundance of many p-menthane monoterpenoids in plants and their diverse biological activities. Initially, research focused on the isolation, structural elucidation, and basic chemical transformations of naturally occurring p-menthane derivatives like menthol (B31143), carvone (B1668592), and limonene (B3431351). These early studies laid the foundation for understanding the fundamental reactivity and stereochemistry of the p-menthane system.

Overview of Key Academic Research Domains for Monoterpenes

Monoterpenes, including those based on the p-menthane skeleton, are subjects of active research across a variety of academic domains. Their diverse structures and biological properties make them relevant to fields ranging from organic chemistry and chemical synthesis to biochemistry, plant science, and environmental science.

Key academic research domains include:

Organic Synthesis and Methodology: Developing new synthetic routes to access monoterpenes and their derivatives, including stereoselective approaches to control chirality. This involves exploring novel reactions and catalysts.

Stereochemistry and Conformational Analysis: Investigating the three-dimensional structures of monoterpenes, the influence of stereochemistry on their properties, and their conformational preferences using spectroscopic techniques and computational methods.

Natural Products Chemistry: Isolation, identification, and structural characterization of monoterpenes from plant sources, as well as studying their biosynthesis.

Chemical Ecology: Examining the roles of monoterpenes as signaling molecules, defense compounds, or attractants in interactions between organisms, such as plant-insect interactions. wikipedia.orgmdpi.com

Atmospheric Chemistry: Studying the atmospheric fate of volatile monoterpenes, their reactions with atmospheric oxidants like ozone, and their contribution to secondary organic aerosol formation. nih.govacs.org

Biochemistry and Enzymology: Investigating the enzymes involved in monoterpene biosynthesis and biotransformation, including studies on enzyme mechanisms and engineering for the production of specific monoterpenes. mdpi.comresearchgate.net

Materials Science: Exploring the potential of monoterpenes and their derivatives as building blocks for the synthesis of polymers and other materials. thegoodscentscompany.com

These diverse research areas highlight the continued importance of monoterpenes, including this compound and other p-menthane compounds, as subjects of fundamental and applied chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

499-94-5

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

(4S)-1-methyl-4-propan-2-ylcyclohexene

InChI

InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h4,8,10H,5-7H2,1-3H3/t10-/m1/s1

InChI Key

FAMJUFMHYAFYNU-SNVBAGLBSA-N

SMILES

CC1=CCC(CC1)C(C)C

Isomeric SMILES

CC1=CC[C@H](CC1)C(C)C

Canonical SMILES

CC1=CCC(CC1)C(C)C

boiling_point

173.75 °C

Other CAS No.

1195-31-9

Pictograms

Flammable

Synonyms

(+)-p-menth-1-ene
p-menth-1-ene

Origin of Product

United States

Advanced Synthetic Methodologies for + P Menth 1 Ene and Its Chiral Analogues

Chemo-Catalytic Synthesis Routes to (+)-p-Menth-1-ene

Chemo-catalytic methods utilize chemical catalysts to facilitate the formation of p-menth-1-ene through various transformations of precursor molecules.

Dehydration Reactions for p-Menth-1-ene Generation

Dehydration of menthol (B31143) (p-menthan-3-ol) is a known method for synthesizing menthenes, including p-menth-1-ene. This reaction typically involves heating the alcohol with a strong acid catalyst, such as phosphoric acid. scribd.com The process removes a molecule of water from the alcohol, leading to the formation of an alkene. scribd.com While this method can produce a mixture of menthene isomers, including p-menth-1-ene, p-menth-2-ene, and p-menth-3-ene, the specific reaction conditions and catalyst can influence the isomer distribution. scribd.com Early approaches to p-menth-1-ene synthesis also centered on the dehydration of carvomenthol (B157433) using catalysts like KHS04, boric anhydride, or anhydrous CuSO4. perfumerflavorist.com Dehydration of p-menthan-1-ol has also been reported to yield p-menth-1-ene. perfumerflavorist.com

Selective Reduction and Hydrogenation of Precursors to p-Menth-1-ene

Selective hydrogenation of precursors containing more than one double bond is a key strategy for synthesizing p-menth-1-ene. (+)-Limonene (p-menth-1,8-diene), which is abundantly available as a citrus byproduct, is a common starting material for the synthesis of this compound. perfumerflavorist.comresearchgate.net Catalytic hydrogenation of the exocyclic double bond (the double bond outside the ring) in (+)-limonene can selectively yield this compound. perfumerflavorist.comresearchgate.net

Research has explored various metal nanoparticle heterogeneous catalysts supported on carbon substrates, such as palladium, ruthenium, and platinum, for the selective partial hydrogenation of limonene (B3431351). researchgate.net Studies have shown that Pt/C catalysts can be highly active and selective for the reduction of limonene to this compound under mild reaction conditions (room temperature, 3 bar H₂). researchgate.net The selectivity towards this compound has been reported to be in the range of 87-92% with Pt/C catalysts. researchgate.net Detailed kinetic studies have indicated an 8-fold difference in reaction rate between the hydrogenation of the terminal and internal C=C bonds of limonene, explaining the selectivity. researchgate.net

Another approach involves the controlled catalytic reduction of p-menthadiene in ethanol (B145695) in the presence of PtO₂. perfumerflavorist.com Reduction of p-cymene (B1678584) under the action of hexaminecalcium has also been reported to yield p-menth-1-ene. perfumerflavorist.com

Cyclization and Rearrangement Strategies in p-Menth-1-ene Synthesis

While less common for the direct synthesis of p-menth-1-ene, cyclization and rearrangement reactions of other p-menthene isomers or related compounds can lead to its formation. For instance, rearrangement of p-menth-1(7)-ene in the presence of Fleck's catalyst can afford p-menth-1-ene. perfumerflavorist.com Rearrangement of other p-menthenes has also been noted in the presence of sodium-organosodium catalysts. perfumerflavorist.com

Catalyst Design and Optimization for p-Menth-1-ene Production

Catalyst design and optimization are critical for improving the activity, selectivity, and stability of the catalytic systems used in p-menth-1-ene synthesis. numberanalytics.com For the selective hydrogenation of limonene to this compound, the choice of metal (e.g., Pt, Pd, Ru) and support material (e.g., carbon, alumina, silica) significantly impacts the reaction outcome. researchgate.net

Research findings highlight the importance of balancing acid and metal sites in catalysts for cascade reactions that may involve intermediate menthol dehydration and subsequent alkene hydrogenation. researchgate.net The stability of catalysts, such as Pt/C, has been evaluated through recycling tests, demonstrating their potential for use in continuous flow operations. researchgate.net

Table 1: Selected Catalysts and Outcomes in Limonene Hydrogenation to p-Menthenes

CatalystSubstrateConditionsMajor Product(s)Selectivity/YieldReference
Pt/C(R)-(+)-LimoneneRoom temperature, 3 bar H₂(R)-(+)-p-menth-1-ene> 99% yield researchgate.net
Pt/CLimoneneMild conditions(+)-p-1-menthene87-92% selectivity researchgate.net
Ru/Al₂O₃ + ionic liquidLimoneneSupercritical CO₂p-menthene> 99% conversion researchgate.net
Pd/CLimoneneNot specifiedtrans-p-menthane, cis-p-menthane2:1 ratio lookchem.com
Pt/CLimoneneNot specifiedp-menthane (B155814) stereoisomersEquimolar quantities lookchem.com

Enantioselective Synthesis of this compound and its Stereoisomers

Enantioselective synthesis focuses on producing a specific enantiomer of p-menth-1-ene, such as the (+)-form, with high optical purity. This often involves using chiral catalysts or starting materials.

Asymmetric Catalytic Hydrogenation Approaches

Asymmetric catalytic hydrogenation is a powerful method for introducing chirality into molecules through the selective addition of hydrogen to a prochiral alkene in the presence of a chiral catalyst. While direct asymmetric hydrogenation of a p-menthadiene to this compound is a potential route, research specifically detailing this exact transformation with high enantioselectivity is less commonly highlighted compared to the selective hydrogenation of the exocyclic double bond of chiral limonene.

However, the principle of asymmetric hydrogenation is applied in the synthesis of chiral p-menthane derivatives. For example, asymmetric hydrogenation of racemic α-substituted ketones has been explored in the synthesis of hapalindole-type alkaloids, which share structural features with p-menthanes. rsc.orgnih.gov Chiral ruthenium catalysts have been shown to efficiently catalyze the hydrogenation of such ketones, yielding chiral alcohols with high enantiomeric excess. nih.gov

The synthesis of this compound from (+)-limonene, where the chirality is already present in the starting material, and selective hydrogenation of the exocyclic double bond is a key strategy for obtaining the desired enantiomer. perfumerflavorist.comresearchgate.net This approach relies on the inherent chirality of the naturally occurring limonene enantiomer.

Table 2: Enantioselective Synthesis Example (Related to p-Menthane Backbone)

TransformationSubstrateCatalystProduct (Chiral)EnantioselectivityReference
Hydrogenation of racemic α-substituted ketoneRacemic ketoneChiral spiro ruthenium catalysts (e.g., Ru-(R)-Xyl-SDP/(S,S)-DPEN)Chiral alcoholHigh ee nih.gov

Sharpless Asymmetric Dihydroxylation in p-Menthane Derivatives

The Sharpless asymmetric dihydroxylation (AD) is a powerful method for introducing two hydroxyl groups across an alkene double bond in a highly enantioselective manner. This reaction utilizes osmium tetroxide as the catalyst in the presence of chiral ligands, typically derived from cinchona alkaloids like (DHQD)₂PHAL and (DHQ)₂PHAL, collectively known as "AD-mix" reagents. mdpi.comencyclopedia.puborganic-chemistry.org AD-mix-α contains (DHQ)₂PHAL, while AD-mix-β contains (DHQD)₂PHAL, leading to opposite enantioselectivity. mdpi.comencyclopedia.pub

While direct application of Sharpless AD to this compound to form a 1,2-diol at the double bond might be envisioned, research has explored its use on p-menthane derivatives or precursors to synthesize chiral polyhydroxylated compounds. For instance, Sharpless asymmetric dihydroxylation has been a key step in the asymmetric synthesis of trans-p-menth-3-ene-1,2,8-triol, a natural monoterpene. tandfonline.comnih.govtandfonline.comresearchgate.net In one study, AD-mix-α and AD-mix-β were used on a diene precursor, leading to dihydroxylated products with varying yields and enantiomeric excesses (ee). mdpi.comencyclopedia.pub Notably, a reversal of enantiofacial selectivity was observed depending on the substrate used in the asymmetric dihydroxylation for the synthesis of trans-p-menth-3-ene-1,2,8-triol. tandfonline.comtandfonline.com

Diels-Alder Reactions and Other Cycloaddition Strategies for Chiral p-Menth-1-ene Frameworks

Diels-Alder reactions and other cycloaddition strategies are valuable tools for constructing cyclic systems, including the cyclohexene (B86901) core of p-menthane derivatives. These reactions can be employed to build the chiral framework from simpler, often achiral or readily available chiral, starting materials.

While direct Diels-Alder synthesis of p-menth-1-ene itself is less common as it is a monocyclic alkene, related p-menthane frameworks can be accessed via cycloaddition. For example, Diels-Alder reactions involving dienes and dienophiles can create substituted cyclohexene rings. Studies have explored Diels-Alder reactions of open-chain dienes with dienophiles to synthesize cyclohexadiene carboxylates, which can serve as precursors to p-menthane structures. researchgate.net The use of chiral catalysts or chiral auxiliaries in Diels-Alder reactions can induce enantioselectivity in the formation of the cyclic adduct. researchgate.net

Other cycloaddition strategies, such as [2+2+1] and [5+2+1] cycloadditions, have been investigated for the synthesis of complex cyclic systems, some of which could potentially be adapted or provide inspiration for the synthesis of chiral p-menthane frameworks or related bicyclic structures. eurekalert.orgpku.edu.cn For instance, rhodium-catalyzed [5+2+1] cycloaddition of chiral ene-vinylcyclopropanes and carbon monoxide has been shown to construct bicyclo[6.3.0]undecane skeletons with excellent asymmetric induction. pku.edu.cn While not directly yielding p-menth-1-ene, these methodologies highlight the potential of cycloaddition in generating chiral carbocyclic systems relevant to terpene synthesis.

Chiral Pool Synthesis from Naturally Occurring Monoterpenes

The chiral pool approach utilizes readily available, naturally occurring chiral compounds as starting materials for the synthesis of more complex molecules with defined stereochemistry. Many monoterpenes, such as limonene and carvone (B1668592), are abundant in nature in enantiomerically pure forms and possess the basic p-menthane skeleton, making them excellent starting materials for the synthesis of other p-menthane derivatives, including this compound or its analogues. mdpi.commdpi.commdpi.comtcichemicals.comcnr.it

(+)-Limonene, which is (+)-p-mentha-1,8-diene, is a particularly relevant chiral pool starting material. Selective hydrogenation of the isopropenyl double bond of (+)-limonene can yield this compound. Research has demonstrated the selective hydrogenation of (R)-(+)-limonene to this compound using heterogeneous catalysts like Pt/C, achieving high yields and selectivity. researchgate.net This approach leverages the inherent chirality of the natural product to synthesize the target compound.

Other natural monoterpenes with the p-menthane skeleton or related structures, such as p-menth-2-ene-1,8-diol and p-mentha-1,8(10)-diene-3,9-diol, have also been used as chiral building blocks in the synthesis of various natural products and chiral compounds. cnr.itrsc.orgthieme-connect.com The use of lipase-mediated kinetic resolution has been reported to obtain enantiomerically pure p-menthan-3,9-diols from racemic mixtures, further expanding the utility of the chiral pool. mdpi.commdpi.comcnr.it

Biocatalytic and Chemoenzymatic Transformations of p-Menth-1-ene Precursors

Biocatalysis, utilizing enzymes or whole microorganisms, offers an environmentally friendly and often highly selective alternative to traditional chemical synthesis for the transformation of organic compounds, including terpenes. nih.govmdpi.comethz.chmdpi.comnih.gov Biocatalytic approaches can be particularly advantageous for achieving high enantioselectivity and regioselectivity under mild reaction conditions. mdpi.commdpi.com

Microbial Cell-Based Biotransformation Systems (Bacteria, Fungi, Yeasts)

Whole microbial cells can act as biocatalysts, carrying out complex transformations through their inherent enzymatic pathways. Various microorganisms, including bacteria, fungi, and yeasts, have been shown to biotransform monoterpenes with the p-menthane skeleton. nih.govcore.ac.uknih.gov

Studies have investigated the biotransformation of limonene, a close analogue of p-menth-1-ene, by different microbial species. For example, Pseudomonas putida has been shown to convert limonene into various oxygenated products, including perillyl alcohol and p-menth-1-ene-6,8-diol. nih.govbibliotekanauki.plicm.edu.pl Filamentous fungi such as Fusarium oxysporum and yeasts like Trichosporon species have also been reported to biotransform limonene, yielding products such as limonene-trans-diol and α-terpineol. nih.gov The specific products obtained depend on the microorganism and the reaction conditions employed. While direct biotransformation of this compound by specific microbial systems is less documented in the provided sources, the extensive research on limonene biotransformation suggests the potential for similar transformations of p-menth-1-ene precursors or derivatives using microbial systems.

Isolated Enzyme-Catalyzed Reactions for p-Menth-1-ene Derivatization

Isolated enzymes offer a higher level of control and specificity compared to whole-cell systems. Enzymes such as monooxygenases, dehydrogenases, and lipases can be used to catalyze specific reactions on p-menthane derivatives.

P450 enzymes, a class of monooxygenases, are known for their ability to catalyze the oxidation of C-H bonds with high regio- and stereoselectivity and are of interest for biocatalytic applications. nih.gov While not specifically demonstrated for p-menth-1-ene in the provided results, P450 enzymes have been explored for the oxidation of other terpenes and hydrocarbons, suggesting their potential for introducing hydroxyl groups or epoxides into the p-menthane structure. nih.gov

Lipases are widely used in biocatalysis for their ability to catalyze esterification and hydrolysis reactions, often with high enantioselectivity. mdpi.commdpi.com Lipase-mediated resolution has been successfully applied to obtain enantiomerically enriched p-menthane diols, which can serve as chiral intermediates for the synthesis of other p-menthane derivatives. mdpi.commdpi.comcnr.it

Other enzymes, such as those involved in the degradation pathways of terpenes in microorganisms, could potentially be isolated and utilized for specific transformations of p-menth-1-ene precursors. nih.govmpg.de

Enantioselectivity and Regioselectivity in Biocatalyzed p-Menth-1-ene Transformations

A key advantage of biocatalysis is the high degree of enantioselectivity and regioselectivity that can be achieved, often surpassing traditional chemical methods. mdpi.commdpi.com Enzymes, due to their specific three-dimensional structures, can precisely control the orientation of the substrate within the active site, leading to the formation of predominantly one enantiomer or the selective modification of a particular functional group or position within the molecule. mdpi.commdpi.comnih.gov

In the biotransformation of limonene by microorganisms, varying degrees of enantio- and regioselectivity have been observed, depending on the specific strain and enzymes involved. nih.govcore.ac.uk For example, some microorganisms selectively hydroxylate the ring double bond, while others target the exocyclic double bond or introduce hydroxyl groups at allylic or other positions. nih.govbibliotekanauki.plicm.edu.pl Studies on plant limonene hydroxylases have shown some level of substrate enantioselectivity, although not always absolute. core.ac.uk

Isolated enzymes, particularly engineered or optimized enzymes, can offer even finer control over selectivity. Lipase-mediated resolutions, for instance, rely on the enzyme's preference for one enantiomer over the other in esterification or hydrolysis reactions, enabling the separation of racemic mixtures into enantiomerically enriched compounds. mdpi.commdpi.comcnr.it The enantioselectivity of lipase-mediated reactions can be influenced by factors such as the enzyme source, substrate structure, and reaction conditions. mdpi.com

Achieving high enantioselectivity and regioselectivity in the biocatalytic transformation of p-menth-1-ene precursors is crucial for the synthesis of specific chiral p-menthane derivatives with desired biological activities or applications. Continued research in enzyme discovery, engineering, and reaction optimization is expected to further enhance the selectivity of biocatalytic processes for this class of compounds.

Process Optimization for Industrial Biocatalytic Synthesis of p-Menth-1-ene Derivatives

The industrial application of biocatalytic processes for synthesizing p-menth-1-ene derivatives necessitates careful optimization to achieve high yields, purity, and economic viability. This involves understanding and controlling various parameters that influence enzyme activity, stability, and reaction kinetics.

Research into the biocatalytic transformation of monoterpenes with the p-menthane skeleton has investigated parameters such as pH, biocatalyst and substrate concentration, temperature, time, and agitation. mdpi.com For instance, in the biotransformation of (R)-(+)-limonene by Pseudomonas putida DSM 12264 to produce (R)-(+)-perillic acid, optimal conditions were identified as 150 mM limonene, 50 mM glycerol, a temperature of 30–34 °C, and pH 7, resulting in a yield of 18 mM perillic acid. mdpi.comnih.gov While this specific example focuses on a limonene derivative, the principles of optimizing substrate and biocatalyst concentration, temperature, and pH are broadly applicable to other biocatalytic routes involving p-menthane structures.

Another study explored the chemoenzymatic epoxidation of terpenes, including this compound, using lyophilized mycelium of Cladosporium cladosporioides 01. acs.orgwur.nl This process, which utilizes the perhydrolase activity of enzymes to generate peracids for epoxidation, was optimized in terms of hydrogen peroxide concentration and solvent type. acs.orgwur.nl The freeze-dried mycelium demonstrated high stability and activity in ethyl acetate (B1210297) and in the presence of an oxidant, showing no decrease in activity after multiple catalytic cycles, which is crucial for industrial scalability. wur.nl

Process optimization in biocatalysis often involves statistical experimental design to identify the most influential factors and their interactions. psu.edu This approach can help in determining optimal enzyme loading, substrate concentration, temperature, and pH to maximize product yield and minimize byproduct formation. psu.edualmacgroup.com For example, studies on the enzymatic synthesis of other compounds have shown that factors like temperature, pH, and substrate loading can have subtle but significant interactions affecting conversion and enantioselectivity. almacgroup.com

Furthermore, the choice and engineering of the biocatalyst are central to process optimization. Directed evolution and protein engineering can improve enzyme activity, stability, and selectivity towards specific p-menth-1-ene derivatives. almacgroup.comnih.govuni-marburg.de Engineered enzymes with enhanced catalytic efficiency and robustness under industrial conditions (e.g., higher substrate concentrations, different solvent systems, or elevated temperatures) are actively being developed. almacgroup.comuni-marburg.de

Data from biocatalytic transformations highlight the impact of reaction conditions on product distribution and yield. The following table summarizes some exemplary findings from biocatalytic conversions of p-menthane related substrates, illustrating the effect of biocatalyst and conditions on the resulting products.

SubstrateBiocatalystConditionsMajor Product(s)Yield/ObservationSource
(R)-(+)-LimonenePseudomonas putida DSM 12264150 mM substrate, 30-34 °C, pH 7(R)-(+)-Perillic acid18 mM mdpi.comnih.gov
(S)-(−)-α-TerpineolGibberella cyanea DSM 62719Culture conditions(4S)-p-menthene-7,8-diol33% mdpi.comnih.gov
(±)-α-TerpineolSpodoptera litura larvae10 mg/g body weight, 72-120 hDihydroterpineol, Isomenthol, cis-p-menth-1-en-3-olVaried over time mdpi.com
Racemic γ-terpineneCulture incubation, 24h15 mM substratep-mentha-1,4-dien-9-ol, p-cymen-9-ol60% and 20% respectively mdpi.com
α-terpineolEngineered CYP102A1 M850 mutantpH 7.0, 30 °Cp-menth-1-ene-3,8-diol0.87 mM at 1 h nih.gov
(R)-(+)-LimoneneC. cladosporioides 01 myceliumEthyl acetate, H₂O₂, acetic acid, 55 °C, 3 hLimonene 1,2-epoxide, Limonene diepoxideEfficient conversion acs.orgwur.nl

The data presented illustrates the diversity of biocatalytic transformations possible within the p-menthane framework and underscores the importance of optimizing specific parameters for each biocatalyst and desired product. Achieving high product concentration, yield, and enantiopurity while minimizing reaction time and byproduct formation are key objectives in optimizing these processes for industrial scale. mdpi.compsu.edu The reusability and stability of the biocatalyst, as demonstrated with the C. cladosporioides mycelium, are also critical factors for cost-effectiveness and sustainability in industrial applications. wur.nl

Chemical Transformations and Mechanistic Investigations of + P Menth 1 Ene

Electrophilic Addition Reactions of the Endocyclic Double Bond

The endocyclic double bond in (+)-p-menth-1-ene is susceptible to electrophilic attack. In these reactions, an electrophile adds to the double bond, breaking the pi (π) bond and leading to the formation of two new sigma (σ) bonds. The reaction typically proceeds through a carbocation intermediate. The π electrons of the double bond act as a nucleophile, attacking the electrophile. openstax.orglibretexts.org This initial attack is the slow, rate-determining step and results in the formation of a carbocation. openstax.orgyoutube.com The subsequent rapid attack of a nucleophile on the carbocation intermediate yields the final addition product. openstax.org

The regioselectivity of these additions is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. wikipedia.org The stereochemistry of the addition can vary depending on the specific reactants and reaction conditions. Reactions proceeding through a planar carbocation intermediate are generally not stereoselective. lasalle.edu

Common electrophilic addition reactions for alkenes like p-menth-1-ene include:

Hydrohalogenation: Addition of hydrogen halides (HX). wikipedia.org

Hydration: Addition of water in the presence of an acid catalyst. wikipedia.orglibretexts.org

Halogenation: Addition of halogens (X2). wikipedia.org

For instance, the reaction of thiols with limonene (B3431351), a structurally similar monoterpene, under Lewis acid catalysis occurs at the exocyclic double bond, affording 9-thioether-p-menth-1-enes. researchgate.net This highlights the potential for regioselective additions in related systems.

Oxidative Transformations of this compound

The double bond of this compound is also a key site for oxidative transformations, leading to the formation of epoxides, diols, and cleavage products.

Epoxidation involves the addition of an oxygen atom across the double bond to form an epoxide, also known as an oxirane. This transformation is commonly achieved using peroxy acids, such as perbenzoic acid. The oxidation of p-menth-1-ene with perbenzoic acid results in the formation of a mixture of cis- and trans-1,2-epoxy-p-menthanes. rsc.org Experimental studies have shown that the reaction yields a mixture where the trans-epoxide is the major product, with a cis to trans ratio of approximately 2:3. rsc.org

The stereochemical outcome of the epoxidation is influenced by the steric hindrance of the isopropyl group on the cyclohexane ring, which directs the incoming electrophilic oxygen atom. The trans-epoxide is formed preferentially due to the less hindered approach of the peroxy acid from the side opposite to the bulky isopropyl group.

Reactant Reagent Product Ratio (cis:trans)
p-Menth-1-enePerbenzoic Acid~ 2:3

This table summarizes the stereochemical outcome of the epoxidation of p-menth-1-ene.

These epoxides, also known as p-menth-1-ene oxides or carvomenthene oxides, are valuable synthetic intermediates. nist.gov

Hydroxylation of the double bond in p-menth-1-ene leads to the formation of vicinal diols (glycols). This can be achieved through two main pathways: syn-dihydroxylation and anti-dihydroxylation.

Syn-dihydroxylation results in the addition of two hydroxyl groups to the same side of the double bond, typically yielding a cis-diol. This is commonly achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄). chemistrynotmystery.comlibretexts.org The reaction proceeds through a cyclic intermediate, a metallocyclic ester, which is subsequently hydrolyzed to give the diol. libretexts.orglibretexts.org This mechanism ensures the syn-stereochemistry of the addition. chemistrynotmystery.com

Anti-dihydroxylation , which yields a trans-diol, can be accomplished via the acid-catalyzed hydrolysis of an epoxide intermediate. chemistrynotmystery.comlibretexts.org The nucleophilic attack of water on the protonated epoxide occurs from the backside, leading to the trans-configuration of the resulting diol. libretexts.org

In biotransformation studies, microorganisms have been shown to hydroxylate p-menthane (B155814) skeletons. For example, some biotransformations can yield products like p-menth-1-ene-7,8-diol. mdpi.com

Method Reagents Stereochemical Outcome
Syn-dihydroxylation1. OsO₄ or cold, alkaline KMnO₄2. H₂Ocis-Diol
Anti-dihydroxylation1. Peroxy acid2. H₃O⁺trans-Diol

This table outlines the common methods for the dihydroxylation of alkenes and their stereochemical outcomes.

Under more vigorous oxidation conditions, the double bond of p-menth-1-ene can be cleaved. Ozonolysis, followed by a reductive or oxidative workup, is a common method for this transformation. Ozonolysis involves the reaction of the alkene with ozone to form an unstable molozonide, which rearranges to an ozonide. Subsequent workup of the ozonide can yield aldehydes, ketones, or carboxylic acids, depending on the conditions used. For instance, a reductive workup (e.g., with zinc and water) would cleave the double bond to yield two carbonyl compounds. An oxidative workup (e.g., with hydrogen peroxide) would yield carboxylic acids and/or ketones.

Dimerization and Oligomerization Mechanisms of p-Menth-1-ene

The polymerization of alkenes can occur under certain conditions, leading to the formation of dimers, trimers, and higher oligomers.

In the presence of acid catalysts, such as Brønsted or Lewis acids, p-menth-1-ene can undergo dimerization. The mechanism is initiated by the protonation of the double bond to form a carbocation. This carbocation, acting as an electrophile, can then attack the double bond of another p-menth-1-ene molecule. The subsequent loss of a proton from the resulting dimeric carbocation yields a dimer.

The oligomerization of olefins is a known process catalyzed by various acids, including solid acid catalysts like zeolites. researchgate.netmdpi.com The reaction proceeds via a carbocation mechanism, and the product distribution (dimers, trimers, etc.) can be influenced by the catalyst properties and reaction conditions. researchgate.net For example, studies on the oligomerization of other alkenes, such as ethylene, have shown that the reaction can be catalyzed by both homogeneous and heterogeneous catalysts. mdpi.comunito.itnih.gov The mechanisms often involve the insertion of monomer units into a metal-alkyl bond (Cossee-Arlman mechanism) or the formation of metallacyclic intermediates. mdpi.comunito.it While these are more relevant to transition-metal catalysis, the underlying principle of electrophilic attack and chain propagation is analogous to acid-catalyzed oligomerization.

Carbocation Rearrangement in Dimerization Processes

The dimerization of alkenes, including terpenes like p-menth-1-ene, can be facilitated by acid catalysts. This process typically proceeds through a mechanism involving carbocation intermediates. The reaction is initiated by the protonation of the double bond of a p-menth-1-ene molecule by an acid catalyst, such as a Brønsted acid. This electrophilic addition leads to the formation of a tertiary carbocation at the C1 position, which is stabilized by the alkyl substituents.

This carbocation is a potent electrophile and can attack the electron-rich double bond of a second p-menth-1-ene molecule. This step results in the formation of a new carbon-carbon bond and a larger, dimeric carbocation. The reaction is then terminated by the deprotonation of this dimeric carbocation, which can occur in several ways to yield different dimeric products with varying double bond positions.

During this process, the carbocation intermediates are susceptible to rearrangements, such as hydride and alkyl shifts, which seek to form more stable carbocation species. These rearrangements can lead to a complex mixture of dimeric products with different carbon skeletons. The specific product distribution is highly dependent on the reaction conditions, including the nature of the acid catalyst, temperature, and solvent. For instance, heterogeneous acid catalysts like zeolites are known to promote such oligomerization reactions in light olefins. nih.govmdpi.com

Diels-Alder Cycloaddition in p-Menth-1-ene Dimer Formation

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.org For a Diels-Alder dimerization to occur, one molecule of the reactant must act as the diene and another as the dienophile.

This compound contains a double bond and can therefore function as a dienophile. vanderbilt.edu However, it lacks a conjugated diene system, which is a fundamental requirement for the diene component in a conventional Diels-Alder reaction. masterorganicchemistry.comlibretexts.org Consequently, a direct Diels-Alder dimerization of this compound is mechanistically unfavorable.

A plausible, albeit indirect, pathway for a Diels-Alder type dimerization would involve an initial isomerization of this compound to one of its isomers that does contain a conjugated diene system, such as p-mentha-1,3-diene or α-terpinene. This isomerization can be promoted by acid or heat. Once formed, the conjugated diene isomer could then undergo a Diels-Alder reaction with a molecule of unreacted this compound (acting as the dienophile) to form a dimeric adduct. The reactivity in such a reaction would be influenced by the electronic properties of the substituents on both the diene and the dienophile. vanderbilt.edu

Isomerization and Rearrangement Reactions of this compound

Double Bond Migration Processes

The position of the double bond in the p-menthane framework can be altered through isomerization reactions, typically under acidic conditions. The migration of the double bond in this compound can lead to the formation of several isomers, including p-menth-2-ene, p-menth-3-ene, and terpinolene (p-mentha-1,4(8)-diene).

These reactions are generally catalyzed by acids, including solid acids like zeolites. rsc.orgnih.govrsc.org The mechanism involves the protonation of the double bond to form a tertiary carbocation. This carbocation can then lose a proton from an adjacent carbon atom to form a new double bond in a different position. The equilibrium between the different p-menthene isomers is influenced by their relative thermodynamic stabilities, with the most stable isomer being favored under equilibrium conditions. The specific catalyst and reaction conditions can be tailored to favor the formation of a particular isomer. For example, zeolites with specific pore structures can influence the product selectivity in alkene isomerization. nih.gov

Skeletal Rearrangements within the p-Menthane Framework

In addition to double bond migration, the carbocation intermediates formed under acidic conditions can undergo more profound skeletal rearrangements. These rearrangements involve the migration of a hydride ion (hydride shift) or an alkyl group (alkyl shift) to the positively charged carbon atom, resulting in the formation of a new, often more stable, carbocation. nih.gov

These rearrangements can lead to changes in the ring structure of the p-menthane framework, such as ring contraction or expansion, or alterations in the positions of the substituents. For instance, a series of hydride and alkyl shifts could potentially lead to the transformation of the p-menthane skeleton into other monoterpene frameworks. The propensity for skeletal rearrangement and the nature of the resulting products are dependent on the stability of the intermediate carbocations and the energy barriers for the rearrangement steps. While these rearrangements are well-documented in terpene chemistry, specific studies detailing the skeletal rearrangements of the p-menthane framework originating from this compound are not extensively reported.

Functionalization at Allylic and Homoallylic Positions

The allylic positions of this compound (the carbon atoms adjacent to the double bond) are activated towards various functionalization reactions due to the ability of the allylic system to stabilize intermediates such as radicals, cations, and anions.

One notable reaction is photosensitized oxidation, which can introduce oxygen-containing functional groups at the allylic position. In the presence of a photosensitizer and light, molecular oxygen can be converted to singlet oxygen. Singlet oxygen can then react with this compound in an ene reaction, where an allylic proton is abstracted with a concomitant shift of the double bond and formation of an allylic hydroperoxide. cuny.edunih.gov These hydroperoxides can be subsequently reduced to the corresponding allylic alcohols.

Allylic amination represents another important functionalization reaction. Methods have been developed for the direct introduction of nitrogen-containing groups at the allylic position of alkenes. nih.govorganic-chemistry.org These reactions can be catalyzed by transition metals or proceed through radical mechanisms, allowing for the formation of allylic amines, amides, or other nitrogenous compounds.

Epoxidation of the double bond in p-menth-1-ene with peroxy acids yields a mixture of cis- and trans-epoxides. rsc.org These epoxides are versatile intermediates that can be opened under acidic or basic conditions to introduce vicinal difunctionality.

Radical Reactions Involving p-Menth-1-ene

The double bond of this compound is susceptible to attack by free radicals. A classic example is the free-radical addition of hydrogen bromide, which occurs in the presence of peroxides or UV light. This reaction proceeds via an anti-Markovnikov mechanism. The reaction is initiated by the formation of a bromine radical, which then adds to the less substituted carbon of the double bond (C2) to generate a more stable tertiary radical at C1. This carbon-centered radical then abstracts a hydrogen atom from another molecule of HBr to yield the anti-Markovnikov product and regenerate a bromine radical, thus propagating the chain reaction.

Similarly, the free-radical addition of thiols to p-menth-1-ene, known as the thiol-ene reaction, is an efficient method for the formation of thioethers. researchgate.netwikipedia.orgalfa-chemistry.comacsgcipr.orgmdpi.com This reaction is also initiated by the formation of a thiyl radical, which adds to the double bond in an anti-Markovnikov fashion. The resulting carbon-centered radical then abstracts a hydrogen atom from a thiol molecule to give the thioether product and a new thiyl radical.

Under certain conditions, radical-initiated polymerization of this compound can occur. In this process, a radical initiator generates a radical that adds to the double bond of a monomer molecule. The resulting radical can then add to another monomer, and so on, leading to the formation of a polymer chain.

Kinetic Studies and Reaction Pathway Elucidation

Kinetic studies and the elucidation of reaction pathways for this compound are crucial for understanding its reactivity and optimizing transformation processes. Research in this area has focused on several key reactions, including epoxidation, hydroboration, and isomerization, providing insights into the controlling factors of these transformations.

Epoxidation Kinetics and Stereoselectivity

The epoxidation of p-menth-1-ene has been investigated to understand the stereochemical outcomes of the reaction. When p-menth-1-ene is oxidized with perbenzoic acid in a benzene solvent, it yields a mixture of cis- and trans-1,2-epoxy-p-menthanes. rsc.org The reaction displays a notable stereoselectivity, with the formation of the trans-epoxide being favored over the cis-epoxide.

Detailed product analysis has revealed a specific ratio of the resulting epoxide isomers. This selectivity is attributed to the steric hindrance presented by the isopropyl group, which directs the electrophilic attack of the peroxy acid to the less hindered face of the double bond.

Table 1: Product Distribution in the Epoxidation of p-Menth-1-ene with Perbenzoic Acid rsc.org

ProductRatio
cis-1,2-epoxy-p-menthane2
trans-1,2-epoxy-p-menthane3

The subsequent reactions of these epoxides have also been a subject of study. It has been observed that the trans-epoxides are reduced more rapidly than their cis-counterparts when treated with lithium aluminium hydride. rsc.org This difference in reactivity is explained by the preferred conformations of the epoxides and the principle of diaxial opening of the epoxide ring during nucleophilic attack. rsc.org

Hydroboration-Oxidation Pathway

The hydroboration-oxidation of this compound provides a pathway to alcohols with anti-Markovnikov regioselectivity. The kinetics of hydroboration with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) have been studied for various alkenes, and these studies offer a framework for understanding the reaction with p-menth-1-ene. nih.govnih.gov

The kinetic behavior of hydroboration is dependent on the reactivity of the alkene. For more reactive alkenes, the rate-determining step is the dissociation of the 9-BBN dimer, leading to first-order kinetics. nih.govnih.gov For less reactive alkenes, the reaction of the alkene with the 9-BBN monomer becomes rate-determining, resulting in three-halves-order kinetics. nih.govnih.gov Given the trisubstituted nature of the double bond in p-menth-1-ene, it would be classified as a less reactive alkene, suggesting that its hydroboration likely follows three-halves-order kinetics.

The mechanism proceeds through a concerted syn-addition of the B-H bond across the double bond. The boron atom adds to the less sterically hindered carbon, and the hydride adds to the more substituted carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding the corresponding alcohol with a defined stereochemistry.

Isomerization Pathways

The isomerization of p-menth-1-ene is a key transformation, often competing with other reactions. Acid-catalyzed isomerization pathways have been proposed, drawing parallels with similar compounds like menthone. The acid-catalyzed isomerization of (-)-menthone to (+)-isomenthone proceeds through the formation of an enol intermediate. study.com A similar mechanism can be postulated for p-menth-1-ene, where protonation of the double bond leads to a carbocation intermediate that can then rearrange to a more stable isomer.

Under heterogeneous catalysis, such as with zeolite Y, the acid-catalyzed cyclization of related terpenes is suggested to be a concerted process. sigmaaldrich.com This indicates that the isomerization of p-menth-1-ene under acidic conditions could also proceed through a concerted pathway, influenced by the catalyst structure and reaction conditions.

Biosynthesis and Natural Occurrence of P Menth 1 Ene in Biological Systems

Elucidation of Terpene Synthase Pathways Leading to p-Menth-1-ene

Terpene synthases (TPSs) are key enzymes that catalyze the conversion of the acyclic precursors, such as geranyl diphosphate (B83284) (GPP), into the diverse array of cyclic and acyclic terpenes. diva-portal.orgusp.brnih.gov GPP, a C10 precursor for monoterpenes, is formed by the condensation of IPP and DMAPP, a reaction catalyzed by short-chain prenyltransferases like GPP synthase. usp.br

The specific terpene synthase pathway leading to p-menth-1-ene involves the cyclization of GPP. While the precise terpene synthase directly yielding (+)-p-menth-1-ene is not explicitly detailed in the search results, related monoterpenes with the p-menthane (B155814) skeleton, such as limonene (B3431351) and α-terpineol, are known to be synthesized via terpene synthases acting on GPP. diva-portal.orgwikipedia.org The terpinyl cation, generated from GPP by terpene synthases, is a common intermediate in the biosynthesis of many p-menthane monoterpenes. wikipedia.org Subsequent enzymatic steps, including cyclization and rearrangements, lead to the formation of various p-menthene isomers, including p-menth-1-ene.

Research on terpene synthases in plants like Mentha and Origanum vulgare has identified enzymes responsible for the production of various monoterpenes, highlighting the complexity and interconnectedness of these biosynthetic pathways. db-thueringen.denih.gov For instance, studies in ginger and turmeric have characterized numerous mono- and sesquiterpene synthases responsible for the majority of terpenoids in these plants. nih.govresearchgate.net

Enzymatic Machinery for Monoterpene Biogenesis

The enzymatic machinery involved in monoterpene biogenesis extends beyond terpene synthases. Following the initial cyclization or rearrangement catalyzed by TPSs, further modifications such as hydroxylation, oxidation, and isomerization are carried out by other enzymes, including cytochrome P450 monooxygenases and dehydrogenases. usp.brdb-thueringen.de These enzymes contribute to the structural diversity of monoterpenes found in nature.

For example, in Mentha, the biosynthesis of menthol (B31143) and carvone (B1668592) involves hydroxylation steps catalyzed by cytochrome P450 enzymes. usp.brdb-thueringen.de While direct enzymatic steps specifically for this compound formation were not explicitly detailed, the general principles of monoterpene biogenesis involving a suite of enzymes acting on terpene synthase products are applicable.

Role of p-Menth-1-ene in Plant Secondary Metabolism

p-Menth-1-ene, as a component of essential oils, plays a role in plant secondary metabolism. Secondary metabolites are compounds that are not directly involved in the primary growth and development of a plant but often play crucial roles in the plant's interaction with its environment. mdpi.comresearchgate.net Terpenoids, including monoterpenes, are a significant class of plant secondary metabolites with diverse ecological functions. mdpi.comsemanticscholar.org

These roles can include defense against herbivores and pathogens, attraction of pollinators and seed dispersers, and allelopathic interactions with other plants. db-thueringen.desemanticscholar.org While the specific ecological role of this compound itself requires further focused study, its presence in the essential oils of plants known for defensive or attractive properties suggests its involvement in these interactions. For instance, terpinolene, another p-menthadiene isomer, is found in various plants and also serves as a termite alarm pheromone. atamanchemicals.com

Microbial Production and Degradation Pathways of p-Menth-1-ene

Microorganisms are also involved in the metabolism of monoterpenes, including both production and degradation. While plants are the primary natural source of p-menth-1-ene, some microorganisms have been shown to transform monoterpenes. semanticscholar.orgfrontiersin.orgias.ac.inpublisherspanel.commpg.denottingham.ac.uk

Microbial degradation of monoterpenes is an essential part of the carbon cycle in nature, particularly in soil and aquatic habitats where microorganisms encounter plant-derived volatiles. frontiersin.orgias.ac.inmpg.de Microorganisms can utilize monoterpenes as a carbon and energy source. frontiersin.org The degradation pathways often involve initial transformations such as oxidation reactions, introduction of functional groups, and molecular rearrangements catalyzed by various enzymes. frontiersin.orgias.ac.innih.gov

Studies have shown that various bacterial and fungal species can metabolize monoterpenes with the p-menthane skeleton. For example, Pseudomonas and Rhodococcus strains are known for their monoterpene metabolism. frontiersin.org Pseudomonas putida has been shown to convert limonene to p-menth-1-ene-6,8-diol and perillyl alcohol. frontiersin.org Anaerobic degradation of monoterpenes, including p-menth-1-ene, has also been observed in enrichment cultures containing denitrifying bacteria. mpg.denih.gov These bacteria can utilize monoterpenes as sole carbon and energy sources under anaerobic conditions. mpg.denih.gov

Microbial transformations can also lead to the production of various monoterpene derivatives. nottingham.ac.ukresearchgate.net For instance, Penicillium italicum has been reported to produce several metabolites from limonene. nottingham.ac.uk Engineered microorganisms, such as E. coli expressing modified enzymes, are being investigated for the production of specific monoterpene derivatives. researchgate.net

Interspecies Interactions and Ecological Relevance of p-Menth-1-ene Metabolites

p-Menth-1-ene and its metabolites can play a role in interspecies interactions and have ecological relevance. As volatile organic compounds (VOCs), monoterpenes emitted by plants can influence the behavior of insects, microorganisms, and other organisms in the environment. frontiersin.orgmontana.edu

In plant-insect interactions, monoterpenes can act as attractants or repellents. For example, some bark beetles utilize host plant monoterpenes as precursors for their aggregation pheromones. semanticscholar.org The presence and concentration of specific terpenoids in plants can influence their susceptibility to insect herbivory. montana.edu

Microbial metabolism of monoterpenes can also mediate interactions between different microbial species in the soil and other environments. researchgate.net Volatile compounds produced by bacteria and fungi can influence the growth and behavior of other microorganisms, contributing to the complex communication networks in microbial communities. researchgate.net

Furthermore, monoterpene metabolites can have broader ecological impacts, influencing atmospheric chemistry and contributing to the global carbon cycle through microbial degradation. frontiersin.orgmpg.de The study of these interspecies interactions and the ecological fate of p-menth-1-ene metabolites is an active area of research.

Advanced Analytical and Spectroscopic Characterization Methods in P Menth 1 Ene Research

Chromatographic Separation and Identification Methodologies

Chromatographic methods are fundamental for separating (+)-p-Menth-1-ene from complex mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound in complex mixtures. The GC component separates the components of a sample based on their boiling points and interaction with the stationary phase, while the MS detector provides mass spectral data that can be used to identify eluting compounds by comparing them to spectral libraries mdpi.com.

GC-MS is particularly valuable for analyzing essential oils or reaction mixtures where this compound may be present alongside isomers or related terpenes. Retention indices on various columns (e.g., non-polar SE-30) can provide additional confirmation of identity . Mass spectra of p-menthenes typically show characteristic fragmentation patterns that aid in their identification. For instance, the NIST database contains GC-MS data for p-Menth-1-ene, including its NIST number, library information, total peaks, and top m/z values nih.gov. GC-MS has been applied in the analysis of various p-menthene derivatives in natural products and reaction mixtures mdpi.comnih.govfoodb.carsdjournal.orgresearchgate.net.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is employed for separating and quantifying components in a mixture, including isomers of this compound. While GC is often preferred for volatile terpenes, HPLC is suitable for less volatile derivatives or when specific stationary phases are required.

For determining the purity of this compound, reverse-phase or normal-phase HPLC can be used with appropriate detectors (e.g., UV-Vis or refractive index detectors). The peak area or height is proportional to the concentration of the analyte, allowing for purity assessment.

Crucially, HPLC with a chiral stationary phase (chiral HPLC) is a primary method for determining the enantiomeric excess (ee) of chiral compounds like this compound, which possesses a chiral center at the C4 position. Chiral stationary phases are designed to interact differently with enantiomers, leading to their separation fz-juelich.debrussels-scientific.com. By integrating the peaks corresponding to each enantiomer, the enantiomeric ratio and thus the ee can be calculated. Common chiral stationary phases for terpene analysis include those based on modified cyclodextrins or polysaccharides fz-juelich.deresearchgate.net. Baseline separation of enantiomers is essential for accurate ee determination fz-juelich.de.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure and stereochemistry of organic molecules, including this compound.

One- and Two-Dimensional NMR Techniques

One-dimensional NMR techniques, such as ¹H NMR and ¹³C NMR, provide information about the types of protons and carbons present in the molecule and their local chemical environments libretexts.org. The chemical shifts, splitting patterns, and integration of signals in ¹H NMR spectra are used to assign specific protons and deduce connectivity. ¹³C NMR provides information about the carbon skeleton.

For complex molecules or to confirm assignments, two-dimensional NMR techniques are utilized. Correlation Spectroscopy (COSY) reveals correlations between coupled protons, helping to establish spin systems emerypharma.com. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments provide correlations between protons and carbons, allowing for the assignment of carbon signals and the determination of connectivity across multiple bonds emerypharma.com. These techniques are vital for unambiguously confirming the structure of this compound and differentiating it from potential isomers.

Chiral NMR for Enantiomeric Purity

Vibrational Spectroscopy Applications (FTIR-ATR, Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, often utilizing Attenuated Total Reflectance (ATR) sampling, and Raman spectroscopy, provide information about the functional groups present in a molecule.

FTIR-ATR spectroscopy measures the absorption of infrared light by the sample, revealing characteristic vibrational modes of functional groups like C=C stretches, C-H stretches, and C-C stretches within the cyclohexene (B86901) ring and isopropyl/methyl substituents of this compound nih.govrsdjournal.org. FTIR is a non-destructive technique useful for qualitative analysis and identifying the presence of key structural features rsdjournal.org.

Raman spectroscopy, which measures the inelastic scattering of light, complements FTIR by providing information about different vibrational modes, often those that are less active in IR. Raman spectroscopy can be particularly useful for studying the carbon skeleton and double bonds in hydrocarbons like p-menthenes perfumerflavorist.comspectrabase.com. Both techniques can be used to confirm the identity of this compound and assess its purity by identifying characteristic peaks and comparing spectra to reference databases nih.govspectrabase.comspectrabase.com.

Chiroptical Spectroscopies for Absolute Configuration Determination

Chiroptical spectroscopy, which studies the interaction of chiral molecules with polarized light, is a powerful tool for determining the absolute configuration (AC) of chiral compounds. Techniques such as Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD) are employed in this regard.

ECD measures the differential absorption of left and right circularly polarized light by a molecule, typically in the UV-Vis region. ORD measures the change in the plane of polarization of linearly polarized light as it passes through a chiral substance at different wavelengths. VCD, an infrared chiroptical method, focuses on the differential absorption of circularly polarized light by vibrational transitions. nih.gov VCD and vibrational Raman optical activity (VROA) are two branches of vibrational optical activity (VOA) spectroscopy that provide independent and complementary structural information. rsc.org

For menthene derivatives, VCD spectroscopy has been successfully used to determine their absolute configuration. nih.govresearchgate.net This involves comparing the experimental VCD spectrum with computationally calculated spectra for different possible stereoisomers, often using Density Functional Theory (DFT). nih.govresearchgate.netresearchgate.net The quantitative agreement between the experimental and calculated spectra allows for a reliable assignment of the absolute configuration. researchgate.net Studies have shown that the VCD spectra of menthene, limonene (B3431351), and menthenol are dominated by CH2 stretching modes, and the phase of these modes is sensitive to conformation. researchgate.net

Mass Spectrometry for Metabolite Profiling and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for the identification, quantification, and structural elucidation of p-Menth-1-ene and its potential metabolites. Coupled with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS provides detailed information about the mass-to-charge ratio of ions and their fragmentation patterns.

GC-MS is widely used for the analysis of volatile compounds, including terpenes and terpenoids, in various matrices such as essential oils, food products, and biological samples. mdpi.comresearchgate.netbch.rojst.go.jpms-editions.cldergipark.org.tracs.orgbedrocan.com The identification of compounds is typically achieved by comparing experimental retention times and mass spectral fragmentation patterns with those in mass spectral libraries (e.g., NIST database) and with pure standards. jst.go.jpdergipark.org.trbedrocan.comoup.com High-resolution MS techniques provide accurate mass measurements, which can be used to determine the elemental composition of ions and further confirm compound identification. lcms.cz

Studies on the electron ionization (EI) induced fragmentation of simple cyclic monoterpenes like Δ4(8)-menthene have shown that their fragmentation reactions can be complex and may involve rearrangements such as double bond or alkyl group migrations. researchgate.netacs.org This highlights the importance of using techniques like deuterium-labeling and high-resolution MS for accurate interpretation of fragmentation patterns. researchgate.netacs.org

Mass spectrometry is also crucial for metabolite profiling, which involves identifying and quantifying metabolites in biological systems. LC-MS, particularly ultra-performance liquid chromatography time-of-flight mass spectrometry (UPLC-TOF-MS), is a common approach for untargeted metabolomic analysis. frontiersin.org Metabolites are identified by matching MS and MS/MS data to metabolic databases. frontiersin.org While specific metabolite profiling studies directly on this compound were not extensively found, studies on related terpenes like limonene have identified various metabolites in plasma and urine using LC-MS and NMR, including diols and oxidized forms. iarc.fr Metabolomic studies in grapes have also identified p-menth-1-ene-7,8-diol. fmach.itwordpress.comunitn.it

Chemometric and Multivariate Analysis in p-Menth-1-ene Analytical Research

Chemometrics involves the application of mathematical and statistical methods to chemical data, and multivariate analysis techniques are particularly useful for interpreting complex datasets generated from analytical measurements of compounds like p-Menth-1-ene in various samples.

Techniques such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are commonly used in conjunction with chromatographic and spectroscopic data (e.g., GC-MS, NIR spectroscopy) to differentiate samples based on their chemical composition, identify patterns, and select marker compounds. mdpi.comresearchgate.netjst.go.jpacs.orgbiocrick.comnih.gov

For example, chemometric analysis of essential oils using GC-MS data and PCA has been used to distinguish different chemotypes based on terpene composition. mdpi.combiocrick.com Multivariate analysis has also been applied to analyze variations in GC/MS fingerprints of samples and to interpret data from electronic nose systems used for aroma analysis, which often involves volatile terpenes like menthene derivatives. researchgate.netjst.go.jp

Chemometric approaches can help in optimizing analytical methods, such as Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS, by evaluating the influence of different experimental parameters on the extraction of volatile compounds. ms-editions.cl Furthermore, multivariate analysis can be used to correlate spectroscopic data, like Near Infrared (NIR) spectroscopy, with GC-MS data for the rapid quantification of volatile compounds, including monoterpenes, in complex matrices like wine. researchgate.net

These statistical tools are essential for handling the large and complex datasets generated by advanced analytical techniques, enabling researchers to extract meaningful information about the composition, variations, and characteristics of p-Menth-1-ene in diverse research contexts.

Computational Chemistry and Theoretical Modeling of + P Menth 1 Ene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, often based on Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of molecules. scribd.comresearchgate.net These calculations can provide information about molecular orbitals, charge distribution, and potential energy surfaces, which are crucial for understanding how a molecule will behave in chemical reactions. For systems with a single-reference electronic structure, such as most diamagnetic closed-shell organic molecules, common DFT methods are readily applicable. researchgate.net While specific detailed research findings on (+)-p-Menth-1-ene's electronic structure and reactivity using quantum chemical calculations were not extensively found in the search results, the principles of these methods are well-established for similar organic molecules. DFT calculations can predict activation energies and reaction pathways, offering insights into the feasibility and mechanisms of various transformations. acs.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules. These simulations track the movement of atoms over time, providing information about the different shapes a molecule can adopt and the transitions between them. Conformational analysis is particularly important for cyclic molecules like this compound, which can exist in different chair or boat forms, with various orientations of substituents. Studies on related compounds, such as limonene (B3431351) oxide, have shown that different conformers exist, including equatorial and axial configurations, with their preferences influenced by factors like hydrogen bonding, dispersive forces, and steric effects. Temperature-dependent studies using techniques like optical rotation measurements can reveal shifts in conformational populations with changing thermal conditions. Solvent effects can also influence conformational distribution, although these effects may be modest for certain molecular systems. MD simulations, potentially combined with quantum mechanics, can be used to determine the structure and solvent effects on molecules. thegoodscentscompany.com

Mechanistic Modeling of p-Menth-1-ene Transformations

Mechanistic modeling involves developing mathematical representations of chemical reactions to understand their step-by-step processes and predict outcomes. This approach is crucial for analyzing the transformations that this compound can undergo. For example, the transformation of limonene into p-cymene (B1678584) over catalysts involves complex mechanisms that can be investigated through modeling. researchgate.net Mechanistic models can help test hypotheses about reaction pathways and identify key intermediates and transition states. acs.orgnih.gov These models can be developed based on experimental data and theoretical calculations, such as DFT, to determine energy barriers for different reaction steps. acs.org The complexity of these models can vary, and iterative processes involving model-based data analysis and experimental data collection are often employed to refine them. nih.gov

In Silico Design of Novel p-Menth-1-ene Derivatives and Catalysts

In silico design utilizes computational methods to design and predict the properties of new molecules and catalysts before their synthesis. This approach can significantly accelerate the discovery and development process. For this compound, in silico methods can be used to design novel derivatives with desired properties, such as enhanced biological activity or improved stability. For instance, in silico stereo-electronic analysis and pharmacophore modeling have been applied to derivatives of p-menthane (B155814) to aid in the discovery of novel insect repellents. researchgate.net Computational studies, including molecular docking, can provide insights into the interactions of potential derivatives with biological targets. researchgate.net Furthermore, computational methods can be used to design and evaluate catalysts for specific transformations of this compound, optimizing reaction conditions and improving selectivity.

Applications of + P Menth 1 Ene in Advanced Materials Science and Chemical Synthesis

(+)-p-Menth-1-ene as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of this compound makes it a candidate for use as a chiral building block in asymmetric synthesis. Asymmetric synthesis is a crucial process for producing enantiomerically enriched compounds, which are particularly important in the pharmaceutical, agrochemical, and fragrance industries. While specific detailed research focusing solely on the direct application of this compound as a primary chiral building block in a wide range of asymmetric reactions is not extensively documented in the provided search results, related p-menthene derivatives have been explored in stereoselective transformations. The presence of the double bond and the chiral centers in the p-menthane (B155814) ring structure suggests its potential for diastereoselective or enantioselective reactions when appropriately functionalized or used with chiral catalysts or reagents. Further research is needed to fully explore the scope of this compound as a versatile chiral synthon in modern asymmetric synthesis methodologies.

Precursor in the Synthesis of Biologically Active Natural Products

This compound and its derivatives can serve as precursors or intermediates in the chemical synthesis of various natural products. For instance, the p-menthane skeleton is present in numerous naturally occurring compounds. Research has shown that oxidation of p-menth-1-ene, which can be derived from limonene (B3431351), can lead to compounds like trans-p-menthane-1,2-diols. icct.cz These diols were subsequently utilized in synthetic routes towards natural products such as (-)-acorenone. icct.cz The synthesis involved oxidizing p-menth-1-ene using performic acid followed by ethanolic potassium hydroxide (B78521) to yield the diols, which were then further oxidized with periodic acid. icct.cz Other p-menthene derivatives, such as p-menth-1-ene-7,8-diol and 1,3-p-menthadien-7-al, have also been noted as substances found and utilized in the chemical industry, suggesting their potential as intermediates in the synthesis of more complex molecules, including those with reported biological activities (though the focus here remains strictly on the synthesis aspect).

Utilisation in Polymer Science and Functional Materials Development

The chemical structure of this compound, particularly the presence of the double bond, offers possibilities for its incorporation into polymer structures through polymerization reactions. While direct examples of this compound polymerization or copolymerization were not extensively detailed in the search results, related monoterpenes like limonene have been investigated in the development of novel polymeric materials, such as through inverse vulcanization with sulfur to form polysulfides. This suggests that this compound could potentially be explored in similar polymerization strategies, either as a monomer or a co-monomer, to create polymers with unique properties. The rigid cyclic structure and the potential for functionalization could lead to polymers with tailored thermal, mechanical, or optical properties, relevant for functional materials development. Further research is needed to understand the polymerization behavior of this compound and the properties of resulting polymeric materials.

Research into Sustainable Chemical Feedstocks and Bio-based Materials

This compound can be obtained from natural sources, particularly through the chemical transformation of limonene, which is abundant in citrus fruits and is a significant renewable resource. icct.cz This positions this compound as a potential component in the development of sustainable chemical feedstocks and bio-based materials. Utilizing bio-derived precursors like limonene to synthesize compounds like this compound aligns with the principles of green chemistry and the move towards reducing reliance on petrochemicals. Research in this area focuses on efficient and environmentally friendly methods for the production of this compound from renewable sources and its subsequent conversion into value-added chemicals and materials. The exploration of bio-based feedstocks is crucial for developing a more sustainable chemical industry.

Exploration as a Component in Advanced Fuel Formulations and Research

While specific research detailing the exploration of this compound as a direct component in advanced fuel formulations was not found in the provided search results, the broader class of terpenes and their derivatives are sometimes considered in the context of biofuels and fuel additives due to their high energy density and potential to be produced from biomass. The properties of this compound, such as its volatility and combustion characteristics, would need to be thoroughly investigated to determine its suitability as a fuel component or additive. Research in this area would likely involve studying its blending properties with existing fuels, its performance in internal combustion engines, and its emission profile. Currently, detailed published research specifically on this compound in this application appears limited based on the conducted searches.

Q & A

Q. How to design a kinetic study elucidating this compound’s environmental degradation pathways?

  • Methodological Answer: Use LC-MS/MS to track degradation products in simulated environmental matrices (soil, water). Apply pseudo-first-order kinetics and Arrhenius modeling to determine rate constants. Identify metabolites via isotopic labeling and fragmentation patterns .

Methodological Frameworks

  • Data Contradiction Analysis : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design replication studies .
  • Experimental Design : Use PICO (Population: reaction systems; Intervention: catalyst/solvent; Comparison: control reactions; Outcome: yield/ee) for synthetic optimization .
  • Literature Review : Leverage PubMed and SciFinder with MeSH terms (“monoterpenes,” “stereochemistry”) and Boolean operators to identify gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.